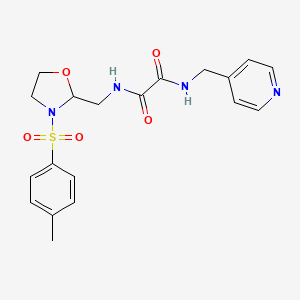

N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

CAS No.: 874806-04-9

Cat. No.: VC4758252

Molecular Formula: C19H22N4O5S

Molecular Weight: 418.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874806-04-9 |

|---|---|

| Molecular Formula | C19H22N4O5S |

| Molecular Weight | 418.47 |

| IUPAC Name | N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |

| Standard InChI | InChI=1S/C19H22N4O5S/c1-14-2-4-16(5-3-14)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-15-6-8-20-9-7-15/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) |

| Standard InChI Key | YCQKCNJNHYEMDA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3 |

Introduction

Synthesis of Oxalamides

The synthesis of oxalamides typically involves multi-step reactions. For compounds like N1-phenethyl-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, the process includes the formation of an oxalamide core linked to specific functional groups, such as a phenethyl group and a tosyl-protected oxazolidine moiety. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity.

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide

This compound is another oxalamide derivative, with a molecular formula of C18H21N3O4 . It features a dimethoxybenzyl group and a pyridin-2-yl ethyl group, contributing to its chemical properties and potential biological activities.

N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide

Similar to the previous compound, this oxalamide derivative has a molecular formula of C18H21N3O4 and includes a dimethoxybenzyl group linked to a pyridin-2-yl ethyl group . Its chemical structure and properties are comparable to other oxalamides.

Data Table: Comparison of Related Oxalamide Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume